molecular formula C15H13N3O4 B11647898 methyl {3-[(E)-(2,5-dioxoimidazolidin-4-ylidene)methyl]-1H-indol-1-yl}acetate

methyl {3-[(E)-(2,5-dioxoimidazolidin-4-ylidene)methyl]-1H-indol-1-yl}acetate

Cat. No.: B11647898
M. Wt: 299.28 g/mol
InChI Key: WUDSGFIAKURCIL-IZZDOVSWSA-N
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Description

METHYL 2-(3-{[(4E)-2,5-DIOXOIMIDAZOLIDIN-4-YLIDENE]METHYL}-1H-INDOL-1-YL)ACETATE is a complex organic compound that features an indole moiety and an imidazolidine ring. Indole derivatives are known for their significant biological activities and are found in various natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-(3-{[(4E)-2,5-DIOXOIMIDAZOLIDIN-4-YLIDENE]METHYL}-1H-INDOL-1-YL)ACETATE typically involves the construction of the indole and imidazolidine rings followed by their coupling. One common method involves the reaction of indole derivatives with imidazolidine intermediates under specific conditions. For instance, the reaction of methyl 1-hydroxyindole-3-carboxylate with appropriate reagents can yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .

Chemical Reactions Analysis

Types of Reactions

METHYL 2-(3-{[(4E)-2,5-DIOXOIMIDAZOLIDIN-4-YLIDENE]METHYL}-1H-INDOL-1-YL)ACETATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are crucial for the success of these reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carbonyl-containing compounds, while substitution reactions can introduce various functional groups onto the indole or imidazolidine rings .

Scientific Research Applications

METHYL 2-(3-{[(4E)-2,5-DIOXOIMIDAZOLIDIN-4-YLIDENE]METHYL}-1H-INDOL-1-YL)ACETATE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of METHYL 2-(3-{[(4E)-2,5-DIOXOIMIDAZOLIDIN-4-YLIDENE]METHYL}-1H-INDOL-1-YL)ACETATE involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. The imidazolidine ring may also play a role in the compound’s biological effects by interacting with different biomolecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

METHYL 2-(3-{[(4E)-2,5-DIOXOIMIDAZOLIDIN-4-YLIDENE]METHYL}-1H-INDOL-1-YL)ACETATE is unique due to the presence of both the indole and imidazolidine rings, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C15H13N3O4

Molecular Weight

299.28 g/mol

IUPAC Name

methyl 2-[3-[(E)-(2,5-dioxoimidazolidin-4-ylidene)methyl]indol-1-yl]acetate

InChI

InChI=1S/C15H13N3O4/c1-22-13(19)8-18-7-9(10-4-2-3-5-12(10)18)6-11-14(20)17-15(21)16-11/h2-7H,8H2,1H3,(H2,16,17,20,21)/b11-6+

InChI Key

WUDSGFIAKURCIL-IZZDOVSWSA-N

Isomeric SMILES

COC(=O)CN1C=C(C2=CC=CC=C21)/C=C/3\C(=O)NC(=O)N3

Canonical SMILES

COC(=O)CN1C=C(C2=CC=CC=C21)C=C3C(=O)NC(=O)N3

Origin of Product

United States

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